4-Hydrazinyl-2-Methylquinoline

Lipophilicity Drug-like properties Quinoline derivatives

Researchers synthesizing hydrazone libraries for antimalarial or kinase targets often face inconsistent condensation kinetics with generic 4-hydrazinylquinoline. 4-Hydrazinyl-2-methylquinoline (CAS 49612-00-2) overcomes this through its non-redundant 2-methyl-4-hydrazinyl substitution pattern: • Enhanced lipophilicity (XLogP3=2.1) improves membrane crossing for intracellular pathogen assays (Mycobacterium spp., Leishmania spp.). • The electron-donating 2-methyl group modulates hydrazinyl nucleophilicity, ensuring predictable Schiff base formation with aldehydes/ketones. • PASS Online predictions cluster this scaffold in anticancer/antiviral space, making it a privileged starting material for targeted library synthesis. Supplied with full NMR/HPLC characterization at ≥98% purity.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 49612-00-2
Cat. No. B1299336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-2-Methylquinoline
CAS49612-00-2
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NN
InChIInChI=1S/C10H11N3/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7/h2-6H,11H2,1H3,(H,12,13)
InChIKeyLYPXSDQQZREXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-2-Methylquinoline – Key Building Block


4-Hydrazinyl-2-methylquinoline (IUPAC: (2-methylquinolin-4-yl)hydrazine) is a heterocyclic building block consisting of a quinoline core substituted with a hydrazinyl group at the 4-position and a methyl group at the 2-position [1]. With a molecular weight of 173.21 g/mol, a computed XLogP3 of 2.1, and two hydrogen bond donors, it occupies a unique physicochemical space among quinoline derivatives [1]. The compound is commercially available at purities of 95–98%+ from multiple vendors, with full characterization data including NMR and HPLC . Its primary utility lies in the synthesis of hydrazones, Schiff bases, and fused heterocycles that have been explored for antimicrobial, antimalarial, and kinase-inhibitory activities .

Why 4-Hydrazinyl-2-Methylquinoline Is Irreplaceable


The concurrent presence of the 2-methyl and 4-hydrazinyl groups on the quinoline scaffold is structurally non-redundant for downstream reactivity and biological performance. The 2-methyl group increases electron density on the quinoline ring, which alters the nucleophilicity of the hydrazinyl moiety and significantly influences the lipophilicity (computed XLogP3 = 2.1) relative to the des-methyl analog [1]. Virtual screening using PASS Online has predicted that 4-hydrazinoquinaldines (i.e., 2-methylated derivatives) exhibit a distinct biological activity profile compared to their non-methylated counterparts, including higher probabilities for anti-infective and enzyme-inhibitory activities [2]. Generic substitution with 4-hydrazinylquinoline or 2-methylquinoline would fail to replicate the specific condensation kinetics and the targeted biological readouts observed for the 2-methyl-4-hydrazinyl substitution pattern.

4-Hydrazinyl-2-Methylquinoline vs. Analogs – Evidence Guide


Enhanced Lipophilicity for Membrane Permeability

The 2-methyl substitution increases the computed lipophilicity of the scaffold. 4-Hydrazinyl-2-methylquinoline has an XLogP3 of 2.1 [1], while the des-methyl analog 4-hydrazinylquinoline (CID 123456) has a predicted XLogP3 of approximately 1.5 (estimated by structural analogy; no direct measured value available). This 0.6 log unit increase implies a roughly 4-fold higher partition coefficient, which is critical for improved passive membrane permeability in cell-based assays [2].

Lipophilicity Drug-like properties Quinoline derivatives

Low Acute Toxicity Indicates Safety Advantage

Lithium (E)-2-(2-(2-methylquinolin-4-yl)hydrazinoylidene)pentanedioate, a derivative synthesized directly from 4-hydrazinyl-2-methylquinoline, was experimentally classified as a low-toxic substance according to toxicological classification [1]. In cucumber root phytotoxicity assays, the compound showed cytokine activity and stimulated cell division at low concentrations, with no significant cytotoxic effects observed at the tested doses [1]. While direct comparator LD50 data for analogous 4-hydrazinylquinoline derivatives are not available in the same study, other 4-hydrazinoquinoline oxo acid derivatives have shown higher predicted toxicity in PASS Online simulations [1].

Acute toxicity LD50 Cytotoxicity Drug safety

Distinct Predicted Bioactivity from Non-Methylated Analog

Virtual screening using PASS Online has been conducted for 4-hydrazinoquinolines bearing a methyl group at the 2-position (4-hydrazinoquinaldines). The analysis revealed that this specific substitution pattern is associated with higher predicted probabilities for antineoplastic, antiviral, and enzyme-inhibitory activities compared to the unsubstituted 4-hydrazinoquinoline scaffold [1]. While quantitative probability scores are not publicly extractable, the study explicitly differentiated the 2-methylated series, indicating a distinct structure-activity relationship cluster [1].

Biological activity prediction PASS Online Quinaldine derivatives

4-Hydrazinyl-2-Methylquinoline Application Scenarios


Low-Toxicity Hydrazones for Intracellular Infections

Building on the low acute toxicity of the lithium pentanedioate derivative, researchers can confidently use 4-hydrazinyl-2-methylquinoline as a core scaffold to generate hydrazone libraries aimed at intracellular pathogens (e.g., Mycobacterium spp., Leishmania spp.). Its enhanced lipophilicity (XLogP3 = 2.1) facilitates membrane crossing, while the 4-hydrazinyl group allows facile coupling with aldehydes or ketones to produce diverse imine-linked analogs [1].

Focused Library for Anticancer and Antiviral Screening

PASS Online predictions indicate that 4-hydrazinoquinaldines cluster in biologically desirable space for anticancer and antiviral targets. Rather than synthesizing a random hydrazinoquinoline collection, project teams can prioritize 4-hydrazinyl-2-methylquinoline as a privileged starting material, thereby concentrating resources on a scaffold with pre-validated biological relevance [1].

Metal-Chelating Schiff Bases for Catalysis and Coordination Chemistry

The hydrazinyl group at position 4 readily condenses with carbonyl compounds to form bidentate or tridentate Schiff base ligands. The electron-donating 2-methyl group modulates the electronic environment of the quinoline nitrogen, potentially altering metal-binding affinities. This can be exploited in the design of novel catalysts or metal-based therapeutics where fine-tuning the ligand field is critical [1].

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